1-(4-Fluorophenyl)azetidin-2-one
Overview
Description
1-(4-Fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered lactam ring. This compound is notable for its structural rigidity and unique reactivity, making it a valuable entity in various fields of scientific research and industrial applications. The presence of a fluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Staudinger synthesis, which involves the [2+2] cycloaddition of ketenes with imines. This reaction is often catalyzed by Lewis acids such as titanium tetrachloride or boron trifluoride .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of laboratory-scale methods. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the azetidinone ring to azetidine, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones.
Scientific Research Applications
1-(4-Fluorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can act as a pseudo-substrate, binding to the active site of enzymes and inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects. For example, in the case of cholesterol-lowering drugs like ezetimibe, the compound blocks the Niemann-Pick C1-like 1 (NPC1L1) protein, reducing cholesterol absorption in the intestines .
Comparison with Similar Compounds
1-(4-Fluorophenyl)azetidin-2-one can be compared with other azetidinones and β-lactams:
Ezetimibe: A well-known cholesterol absorption inhibitor with a similar azetidinone core.
Penicillins: β-lactam antibiotics with a four-membered ring structure, used to treat bacterial infections.
Cephalosporins: Another class of β-lactam antibiotics with broader spectrum activity.
Uniqueness: this compound is unique due to its fluorophenyl substitution, which imparts enhanced stability and specific biological activities. This makes it a valuable compound for targeted therapeutic applications and advanced material synthesis .
Similar Compounds
- Ezetimibe
- Penicillins
- Cephalosporins
- Carbapenems
- Monobactams
Properties
IUPAC Name |
1-(4-fluorophenyl)azetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVIACZCHBLVMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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